1-methoxypropane
CAS No.: 63142-51-8
Cat. No.: VC19429899
Molecular Formula: C4H9O+
Molecular Weight: 73.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63142-51-8 |
|---|---|
| Molecular Formula | C4H9O+ |
| Molecular Weight | 73.11 g/mol |
| IUPAC Name | 1-methoxypropane |
| Standard InChI | InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1 |
| Standard InChI Key | DSAMPDYDGCCAHV-UHFFFAOYSA-N |
| Canonical SMILES | CC[CH+]OC |
Introduction
Structural and Molecular Characteristics
1-methoxypropane consists of a methoxy group () bonded to a propyl chain (). Its linear structure contributes to relatively low polarity, as evidenced by a dipole moment of 1.11 D . The compound’s molecular geometry facilitates weak intermolecular interactions, resulting in a boiling point of 37°C and a density of 0.780 g/mL . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molar mass | 74.12 g/mol | |
| Refractive index | 1.358 | |
| Critical pressure | 3.8 atm | |
| Partition coefficient (log P<sub>ow</sub>) | 0.87 |
The low log P<sub>ow</sub> value indicates moderate hydrophobicity, making it suitable for biphasic reaction systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
1-methoxypropane is typically synthesized via the Williamson ether synthesis, where sodium methoxide reacts with 1-bromopropane:
This method yields high purity under anhydrous conditions, though it requires careful temperature control to avoid side reactions .
Industrial Methods
A patent by CN101045676A outlines a scalable approach using phase-transfer catalysis (PTC). In this process, sodium methoxide dispersed in benzene reacts with 1,3-bromochloropropane in the presence of benzyltrimethylammonium chloride (BTMAC). Key advantages include:
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Cost efficiency: Utilization of inexpensive 1,3-bromochloropropane as a starting material .
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Reduced reaction time: PTC reduces reaction duration from 24 hours to 5–10 hours .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | BTMAC (0.01–0.1 wt%) | +25% |
| Temperature | 50–80°C | Maximizes conversion |
| Solvent | Benzene or cyclohexane | Facilitates phase separation |
This method is preferred for large-scale production due to its operational simplicity and compatibility with continuous reactors.
Physicochemical Properties
Thermal Stability
The compound’s low boiling point (37°C) necessitates storage under refrigeration to prevent volatilization. Its Antoine equation parameters for vapor pressure estimation are:
where , , and are empirically derived constants.
Solvent Behavior
1-methoxypropane’s moderate polarity () enables dissolution of both polar and non-polar solutes. It is particularly effective in Grignard reagent formation, where its ether oxygen stabilizes magnesium intermediates.
Chemical Reactivity and Applications
Nucleophilic Reactions
The methoxy group’s electron-donating effect enhances the nucleophilicity of adjacent carbons. For example, 1-methoxypropane reacts with magnesium in tetrahydrofuran (THF) to form Grignard reagents:
These reagents are pivotal in carbon-carbon bond formation for pharmaceutical synthesis.
Industrial Applications
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Solvent: Used in polymer processing and extraction due to low toxicity.
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Intermediate: Key precursor in synthesizing 1-chloro-3-methoxypropane, a building block for agrochemicals .
Future Directions
Recent research highlights its potential in green chemistry, particularly as a co-solvent in biocatalytic reactions. Advances in PTC methodologies could further streamline its production, reducing energy consumption by 30–40% .
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